molecular formula C6H5OSb B11942716 Oxo(phenyl)stibane CAS No. 4519-29-3

Oxo(phenyl)stibane

Cat. No.: B11942716
CAS No.: 4519-29-3
M. Wt: 214.86 g/mol
InChI Key: ABHFBYXKTQBMSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxo(phenyl)stibane typically involves the reaction of phenylstibane with an oxidizing agent. One common method is the oxidation of phenylstibane using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxo(phenyl)stibane undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of higher oxidation state compounds such as stiboranes.

    Reduction: Reduction reactions can convert this compound back to phenylstibane or other lower oxidation state compounds.

    Substitution: The phenyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Solvents: Dichloromethane, toluene, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce stiboranes, while reduction can yield phenylstibane .

Scientific Research Applications

Oxo(phenyl)stibane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxo(phenyl)stibane involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes an oxidation-reduction cycle between antimony(III) and antimony(V) states. This cycle facilitates the transfer of electrons and the formation of various oxidation products. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

    Triphenylstibane: Another organoantimony compound with three phenyl groups attached to the antimony atom.

    Phenylstibane: A simpler derivative with only a phenyl group attached to the antimony atom.

    Stiboranes: Higher oxidation state compounds of antimony with various substituents.

Uniqueness

Oxo(phenyl)stibane is unique due to the presence of both a phenyl group and an oxo group attached to the antimony atom. This combination imparts distinct chemical properties and reactivity compared to other organoantimony compounds. Its ability to undergo oxidation-reduction cycles and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

CAS No.

4519-29-3

Molecular Formula

C6H5OSb

Molecular Weight

214.86 g/mol

IUPAC Name

oxo(phenyl)stibane

InChI

InChI=1S/C6H5.O.Sb/c1-2-4-6-5-3-1;;/h1-5H;;

InChI Key

ABHFBYXKTQBMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sb]=O

Origin of Product

United States

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